

Spectroscopic Profile of Dibenzothiophene Sulfone: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzothiophene sulfone*

Cat. No.: *B085562*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dibenzothiophene sulfone**, a molecule of significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its structural characteristics.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **dibenzothiophene sulfone**, presented in a clear and concise tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of **dibenzothiophene sulfone** is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1315	Strong	Asymmetric SO ₂ Stretch
~1160	Strong	Symmetric SO ₂ Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1600-1450	Medium-Weak	Aromatic C=C Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **dibenzothiophene sulfone** in deuterated chloroform (CDCl₃) reveal the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.05 - 7.95	m	-	4H	H-1, H-8, H-4, H-5
7.65 - 7.55	m	-	4H	H-2, H-7, H-3, H-6

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
138.5	C-4a, C-5a
134.0	C-1, C-8
131.0	C-3, C-6
127.5	C-2, C-7
122.0	C-4, C-5

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **dibenzothiophene sulfone** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
216	100	$[M]^+$ (Molecular Ion)
188	40	$[M - CO]^+$
168	25	$[M - SO_2]^+$
139	30	$[C_{11}H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A small amount of solid **dibenzothiophene sulfone** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a Nujol mull of the sample can be prepared and placed between two salt plates (e.g., NaCl or KBr) for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

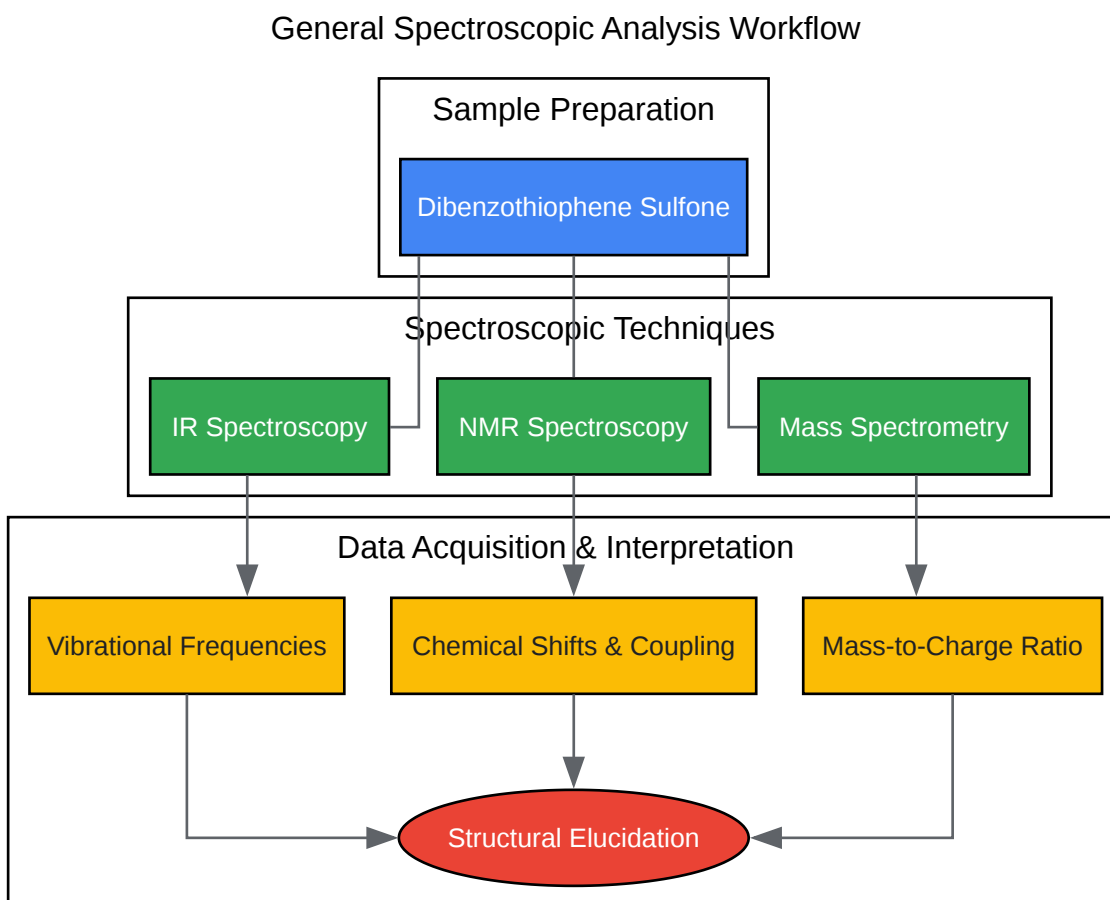
Approximately 5-10 mg of **dibenzothiophene sulfone** is dissolved in about 0.6 mL of deuterated chloroform ($CDCl_3$) containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of **dibenzothiophene sulfone** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The spectrum is obtained using an electron ionization (EI) source with an ionization energy of 70 eV.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of **dibenzothiophene sulfone**.



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General workflow for spectroscopic analysis.

Chemical structure of **dibenzothiophene sulfone**.

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